n-Butyl-3-methylbutanamide

Description

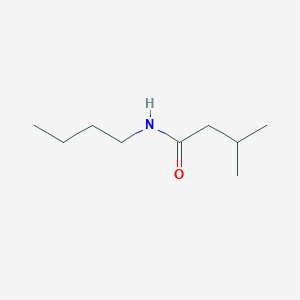

n-Butyl-3-methylbutanamide is a synthetic amide compound characterized by an n-butyl group attached to the nitrogen atom and a 3-methylbutanoyl group bonded to the carbonyl carbon. This structure confers unique physicochemical properties, such as moderate hydrophobicity and stability, which are influenced by the branched alkyl chain and amide functionality.

Properties

CAS No. |

76526-42-6 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-butyl-3-methylbutanamide |

InChI |

InChI=1S/C9H19NO/c1-4-5-6-10-9(11)7-8(2)3/h8H,4-7H2,1-3H3,(H,10,11) |

InChI Key |

UJDKAQWPQSWESO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method to synthesize n-Butyl-3-methylbutanamide is through the amidation of 3-methylbutanoic acid with n-butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Direct Amidation: Another approach involves the direct amidation of 3-methylbutanoic acid with n-butylamine under high-temperature conditions, often in the presence of a catalyst like titanium tetrachloride (TiCl4).

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-Butyl-3-methylbutanamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of primary amines or other reduced products.

Substitution: This compound can participate in substitution reactions, where the amide group may be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products:

Oxidation Products: Carboxylic acids, aldehydes

Reduction Products: Primary amines, alcohols

Substitution Products: Various substituted amides

Scientific Research Applications

Chemistry: n-Butyl-3-methylbutanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules, providing insights into enzyme-substrate interactions and protein folding.

Industry: In the industrial sector, this compound can be utilized as a solvent, plasticizer, or additive in various formulations, enhancing the properties of materials and products.

Mechanism of Action

The mechanism of action of n-Butyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related compounds in the context of Baccatin III esters, which share functional group similarities with n-Butyl-3-methylbutanamide. Key comparisons include:

Substituent Branching and Chain Length

- n-Butyl Analog (Baccatin III 13-ester): Features a linear butanoylamino (-NH-CO-C₃H₇) or pentanoylamino (-NH-CO-C₄H₉) group. The linear chain enhances molecular flexibility but may reduce steric hindrance compared to branched analogs .

- sec-Butyl Analog (Baccatin III 13-ester): Incorporates a 2-methylbutanoylamino group (-NH-CO-CH(CH₂CH₃)-CH₂-), where branching introduces steric effects that could influence binding affinity or metabolic stability .

Functional Group Differences

- Amide vs. Ester Linkages : Unlike the Baccatin III esters in the evidence, this compound is an amide. The amide group’s resonance stabilization and hydrogen-bonding capacity may enhance thermal stability and intermolecular interactions relative to ester-based analogs .

Structural and Property Comparison Table

| Compound | Functional Group | Substituent Structure | Key Properties |

|---|---|---|---|

| This compound | Amide | N-(n-butyl), CO-(3-methylbutanoyl) | High hydrophobicity, stable |

| Baccatin III n-Butyl ester | Ester | O-(n-butyl), CO-(butanoylamino) | Moderate flexibility |

| Baccatin III sec-Butyl ester | Ester | O-(sec-butyl), CO-(2-methylbutanoylamino) | Steric hindrance, potential stability |

Research Findings and Implications

- Synthetic Utility : The evidence suggests that substituent variations in Baccatin III esters (e.g., n-butyl vs. sec-butyl) are critical for optimizing pharmacological profiles, such as solubility and target binding. Similar principles may apply to this compound in drug design .

- Stability Considerations: Branched chains (e.g., 3-methylbutanoyl) in amides may confer resistance to enzymatic degradation compared to linear chains, a hypothesis supported by studies on ester analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.